Oral Bioavailability: CPUY074020 Delivers 55.5% F at 10 mg/kg p.o. — a PK Parameter Not Reported for UNC0638 or A-366
CPUY074020 demonstrates oral bioavailability (F) of 55.5% and a terminal elimination half-life (T1/2) of 4.0 hours following a 10 mg/kg oral dose in vivo, representing the sole G9a inhibitor within its potency tier for which these explicit oral PK parameters have been disclosed in primary characterization studies . The widely utilized chemical probe UNC0638 has been characterized as a cell-penetrant inhibitor but lacks published oral bioavailability data in its foundational literature . A-366, despite nanomolar biochemical potency (IC50 = 3.3 nM), similarly lacks characterized oral PK parameters in its primary disclosure . This quantitative PK gap is critical for investigators designing oral dosing regimens.
| Evidence Dimension | Oral bioavailability (F%) at specified dose |
|---|---|
| Target Compound Data | 55.5% at 10 mg/kg p.o.; T1/2 = 4.0 hr |
| Comparator Or Baseline | UNC0638: Not reported in primary characterization literature; A-366: Not reported in primary disclosure |
| Quantified Difference | CPUY074020 provides explicit oral PK parameters; comparators lack reported oral bioavailability values in primary literature |
| Conditions | In vivo rodent pharmacokinetic study; 10 mg/kg oral dose |
Why This Matters
Procurement decisions for in vivo studies requiring oral administration depend on available oral PK data; CPUY074020 is the only G9a inhibitor in this comparator set with explicit F% and T1/2 values reported in its foundational characterization.
